molecular formula C24H19N3O2S B11457612 N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11457612
M. Wt: 413.5 g/mol
InChI Key: XGHNOXGBBNUYIP-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps:

    Alkylation: The process begins with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound.

    Cyclization: The resultant 2-thioalkylpyridines undergo Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines.

    Diazotization and Substitution: The amino group is diazotized, followed by nucleophilic substitution of the diazonium group with an azido group.

    Final Assembly: The 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and thieno[2,3-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
  • N-[2-(3-methoxybenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

Uniqueness

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing targeted therapies and specialized industrial applications.

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C24H19N3O2S/c1-15-12-19(14-29-2)20-21(27-23(28)18-6-4-3-5-7-18)22(30-24(20)26-15)17-10-8-16(13-25)9-11-17/h3-12H,14H2,1-2H3,(H,27,28)

InChI Key

XGHNOXGBBNUYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(C=C3)C#N)NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

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